Cirsimarin, also known as 4≤,5-Dihydroxy-6,7-dimethoxyflavone 4≤-glucoside, is a naturally occurring flavonoid found in various plants, including the thistle species Cirsium japonicum []. While its potential health benefits remain under investigation, cirsimarin holds value in scientific research due to its unique properties and potential applications.
Cirsimarin's well-defined chemical structure (C27H30O11) and consistent availability in its highly purified form, known as Cirsimarin phyproof®, make it a valuable reference material for various scientific endeavors []. Researchers use it in analytical applications to ensure the accuracy and consistency of their experiments. This allows for reliable comparisons and data interpretation across different studies investigating related compounds or biological processes.
Cirsimarin has garnered interest in the field of pharmacological research due to its observed biological activities in various in vitro and in vivo studies. These studies suggest potential applications in areas such as:
Cirsimarin is a flavone glycoside, specifically identified with the chemical formula C23H24O11. It is primarily derived from the aerial parts of plants within the Cirsium genus, such as Cirsium rhinoceros and Microtea debilis. Cirsimarin exhibits a complex structure characterized by a flavonoid backbone, which contributes to its diverse biological activities. This compound is recognized for its low cytotoxicity and potential therapeutic effects, particularly in cancer research where it has shown promise in inhibiting cell proliferation and migration in various cancer cell lines, including MCF-7 breast cancer cells .
Cirsimarin's chemical reactivity is influenced by its glycosidic structure, which can undergo hydrolysis to release the aglycone (flavone) and sugar components. This reaction can be catalyzed by acid or enzymes such as glycosidases. Additionally, cirsimarin can participate in redox reactions due to the presence of phenolic hydroxyl groups, allowing it to act as an antioxidant. These properties enable cirsimarin to interact with free radicals, potentially mitigating oxidative stress in biological systems .
Cirsimarin exhibits several notable biological activities:
Cirsimarin can be synthesized through various methods:
Cirsimarin has several potential applications:
Research into the interactions of cirsimarin with other biological molecules has revealed:
Several compounds share structural similarities with cirsimarin, each exhibiting unique properties:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Iridin | Flavone Glycoside | Antioxidant, Anti-inflammatory | Stronger cytotoxicity than cirsimarin |
Quercetin | Flavonoid | Antioxidant, Anticancer | Broader range of biological effects |
Rutin | Flavonoid Glycoside | Antioxidant, Cardioprotective | Known for vascular health benefits |
Apigenin | Flavone | Anticancer, Anti-inflammatory | Exhibits stronger anti-cancer effects |
Cirsimarin's uniqueness lies in its specific combination of low cytotoxicity coupled with significant antiproliferative effects against certain cancer cell lines. This profile makes it a valuable candidate for further research in therapeutic applications.